molecular formula C43H57ClN4O7S B12054415 3-({4-[(E)-(2-Chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid CAS No. 478250-36-1

3-({4-[(E)-(2-Chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid

Cat. No.: B12054415
CAS No.: 478250-36-1
M. Wt: 809.5 g/mol
InChI Key: GDFYHMMINSGYES-UHFFFAOYSA-N
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Description

This compound (CID 3801975) is a structurally complex azo derivative characterized by a sulfonic acid group, a diazenyl (-N=N-) linkage, a naphthoyl moiety, and a long octadecyl chain attached to a methylamino group. Its molecular formula, C₄₃H₅₇ClN₄O₇S, reflects a high degree of hydrophobicity due to the octadecyl chain, balanced by the polar sulfonic acid and hydroxyl groups.

Properties

CAS No.

478250-36-1

Molecular Formula

C43H57ClN4O7S

Molecular Weight

809.5 g/mol

IUPAC Name

3-[[4-[(2-chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid

InChI

InChI=1S/C43H57ClN4O7S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-48(2)39-25-24-31(56(52,53)54)27-38(39)45-43(51)34-28-36(32-22-19-20-23-33(32)42(34)50)46-47-37-30-41(55-3)40(49)29-35(37)44/h19-20,22-25,27-30,49-50H,4-18,21,26H2,1-3H3,(H,45,51)(H,52,53,54)

InChI Key

GDFYHMMINSGYES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC(=C(C=C4Cl)O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural features of the compound and its analogues are compared below:

Compound Name / CID Molecular Formula Key Functional Groups Applications / Notes
Target Compound (CID 3801975) C₄₃H₅₇ClN₄O₇S Sulfonic acid, diazenyl, octadecyl chain Potential surfactant or pharmaceutical agent; amphiphilic properties .
Sodium 6-amino-5-hydroxy-3-((E)-(2-methoxy-4-((E)-(4-sulfonatophenyl)diazenyl)phenyl)diazenyl)naphthalene-2-sulfonate (A) C₂₃H₁₈N₄O₇S₂Na Dual sulfonate, diazenyl, methoxy Synthetic azo dye; water-soluble due to sulfonate groups; 58% synthesis yield .
4-Chloro-3-[(2Z)-2-{1-[(E)-(2-chloro-5-sulfophenyl)diazenyl]-2-oxo-2-(phenylamino)ethylidene}hydrazino]benzenesulfonic acid C₂₁H₁₆Cl₂N₆O₇S₂ Dual sulfonic acid, chloro, diazenyl Likely dye intermediate; enhanced stability via multiple sulfonic acid groups .
Isorhamnetin-3-O-glycoside (Zygophyllum fabago) C₂₂H₂₂O₁₂ Glycoside, hydroxyl, methoxy Natural flavonoid; antioxidant properties; isolated via NMR/UV spectroscopy .

Physicochemical and Functional Differences

  • Solubility : The octadecyl chain in the target compound imparts significant hydrophobicity, contrasting with the high water solubility of sulfonate-rich analogues (e.g., Compound A) .
  • Stability : The diazenyl group in azo compounds is prone to photodegradation. However, the target compound’s bulky naphthoyl and octadecyl groups may sterically hinder degradation compared to simpler analogues .

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